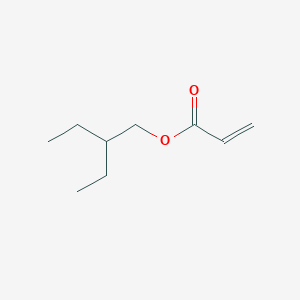

2-Ethylbutyl acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethylbutyl acrylate is a useful research compound. Its molecular formula is Array and its molecular weight is 156.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in watersolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6121. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Adhesives and Sealants

2-Ethylbutyl acrylate is widely used in the formulation of pressure-sensitive adhesives (PSAs). Its incorporation into adhesive formulations enhances properties such as:

- Peel Strength: Increased with higher EBA content.

- Tackiness: Improved removability while maintaining adhesion.

- Weather Resistance: Excellent performance in outdoor applications.

Case Study:

A study examining the effect of EBA on PSA formulations found that increasing EBA content led to enhanced shear strength without compromising peel strength, attributed to the chain entanglement of the long alkyl side chains in the polymer matrix .

Paints and Coatings

In the coatings industry, EBA is employed to produce durable and flexible films. It contributes to:

- Clarity and Toughness: Enhances the visual appeal and durability of coatings.

- UV Resistance: Protects surfaces from degradation due to sunlight exposure.

- Water Resistance: Ideal for exterior applications.

Data Table: Use Pattern in Coatings

| Application Type | Estimated Percentage | Estimated Amount (tonnes/year) |

|---|---|---|

| Binders for Paints | 25% | 22,500 |

| Coatings Raw Materials | 5% | 4,500 |

Textiles and Non-Woven Fabrics

EBA is used in textile finishing processes, providing hydrophobic properties that enhance water repellency and stain resistance. Its application in non-woven fabrics is particularly beneficial for hygiene products such as diapers.

Case Study:

Research indicated that copolymers containing EBA significantly improved the mechanical properties of textile coatings, leading to better durability and performance under various conditions .

Superabsorbent Polymers

EBA plays a crucial role in the production of superabsorbent polymers (SAPs), which are widely used in personal care products. Its contribution to creating highly porous hydrogels allows for rapid absorption and retention of liquids.

Data Table: Use Pattern in Superabsorbent Polymers

| Application Type | Estimated Percentage | Estimated Amount (tonnes/year) |

|---|---|---|

| Superabsorbent Polymers | 10% | 9,000 |

Emerging Applications

Recent advancements have seen EBA being explored for innovative uses:

- Self-Healing Materials: Research indicates that random copolymers based on EBA exhibit autonomous self-healing capabilities, enhancing the longevity of materials .

- Epoxy Resin Toughening: EBA has been shown to improve the toughness of epoxy resins when used as a modifier, leading to better performance in structural applications .

Propriétés

Numéro CAS |

3953-10-4 |

|---|---|

Formule moléculaire |

C9H16O2 CH2=CHCOOCH2CH(CH2CH3)2 C9H16O2 |

Poids moléculaire |

156.22 g/mol |

Nom IUPAC |

2-ethylbutyl prop-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-4-8(5-2)7-11-9(10)6-3/h6,8H,3-5,7H2,1-2H3 |

Clé InChI |

JGRXEBOFWPLEAV-UHFFFAOYSA-N |

SMILES |

CCC(CC)COC(=O)C=C |

SMILES canonique |

CCC(CC)COC(=O)C=C |

Point d'ébullition |

10 °C |

Densité |

0.8964 Relative density (water = 1): 0.9 |

Point d'éclair |

125 °F (52 °C) (open cup) 52 °C o.c. |

melting_point |

-70.0 °C -70 °C -57 °C |

Key on ui other cas no. |

3953-10-4 |

Description physique |

LIQUID. |

Solubilité |

INSOL IN WATER Solubility in water: none |

Densité de vapeur |

5.4 Relative vapor density (air = 1): 5.4 |

Pression de vapeur |

1.70 mmHg 1.7 mm Hg @ 20 °C Vapor pressure, Pa at 20 °C: 226 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.